imino(methyl)(piperidin-1-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is a compound that features a piperidine ring, a sulfur atom, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(piperidin-1-yl)-lambda6-sulfanone typically involves the reaction of piperidine with a sulfur-containing reagent under controlled conditions. One common method involves the use of thiourea and formaldehyde in the presence of a catalyst to form the desired compound. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of imino(methyl)(piperidin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfur atom can participate in redox reactions, influencing cellular processes. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Sulfur-containing compounds: Molecules with sulfur atoms in various oxidation states.
Imino compounds: Molecules with imino groups attached to different chemical backbones.
Uniqueness
Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is unique due to its combination of a piperidine ring, imino group, and sulfur atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
146581-35-3 |
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Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.3 |
Purity |
95 |
Origin of Product |
United States |
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